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Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of standardized protocols for the in vitro
dissolution testing of rosuvastatin calcium immediate-release formulations. This document
outlines the necessary apparatus, dissolution media, and analytical procedures as referenced
from pharmacopeias and scientific literature.

Introduction

Rosuvastatin calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme instrumental
in cholesterol synthesis. The in vitro dissolution test is a critical quality control parameter that
evaluates the release of the active pharmaceutical ingredient (API) from its dosage form,
ensuring batch-to-batch consistency and providing insights into its potential in vivo
bioavailability. For generic drug products, demonstrating similar dissolution profiles to the
innovator product is essential for obtaining biowaivers.

This document details established protocols for conducting in vitro dissolution studies on
rosuvastatin calcium tablets and capsules.

Data Presentation: Comparative Dissolution Profiles

The following tables summarize quantitative data from various studies, showcasing the
percentage of rosuvastatin calcium dissolved over time in different dissolution media.
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Table 1: Mean Cumulative Drug Release of Rosuvastatin Calcium Tablets (20 mg) in Various
Media
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0.05 M Sodium
) . 0.05 M Phosphate .
Time (min) 0.1 N HCI (pH 1.2) Citrate Buffer (pH
Buffer (pH 6.8)

6.6)
Crestor®
5 35.2% 25.1% 55.4%
10 51.8% 48.9% 78.3%
15 64.3% 65.8% 89.2%
30 80.1% 88.7% 95.6%
45 85.4% 94.2% 97.8%
60 88.9% 98.5% 99.1%
Resova®
5 33.1% 22.4% 48.7%
10 50.2% 45.3% 72.1%
15 63.5% 63.1% 85.4%
30 79.8% 85.9% 96.8%
45 86.2% 93.5% 100.2%
60 88.7% 98.8% 102.1%
Ivarin®
5 28.7% 30.1% 50.1%
10 45.3% 55.8% 75.2%
15 58.9% 72.4% 88.9%
30 69.8% 90.1% 96.1%
45 73.1% 95.3% 98.2%
60 75.2% 98.4% 99.8%

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14802082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Table 2: Comparative Dissolution of Rosuvastatin Calcium and Telmisartan Combination
Tablets in pH 6.8 Phosphate Buffer[1]

. . Rosuvastatin Calcium (% Average
Time (min)

Release)
10 29.86%
20 48.23%
30 65.32%
45 79.22%
60 99.63%

Experimental Protocols

The following are detailed methodologies for conducting in vitro dissolution testing of
rosuvastatin calcium, based on United States Pharmacopeia (USP), FDA recommendations,
and published literature.

USP General Chapter <711> Dissolution Testing

This protocol is a standard method for immediate-release solid dosage forms.
Apparatus:

o Apparatus 1 (Basket): Often used for capsules.[2]

o Apparatus 2 (Paddle): Commonly used for tablets.[1]

Dissolution Media: The choice of dissolution medium is critical and should be justified based on
the drug's properties and regulatory recommendations.

e 0.1 N Hydrochloric Acid (pH 1.2): Simulates gastric fluid.

¢ 0.05 M Phosphate Buffer (pH 6.8): Simulates intestinal fluid.[2][3]
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e 0.05 M Sodium Citrate Buffer (pH 6.6): Recommended by the FDA for rosuvastatin calcium
dissolution studies.[4]

General Parameters:

Volume of Dissolution Medium: 900 mL.[1][2]

Temperature: 37 + 0.5 °C.[2][5]

Rotation Speed:

o Apparatus 1 (Basket): 50 RPM.[2]

o Apparatus 2 (Paddle): 50 RPM.[1][2] For pellets, 100 RPM may be used.[3]

Sampling Times: 5, 10, 15, 30, 45, and 60 minutes are typical.[1]

Acceptance Criteria (USP): Not less than 80% (Q) of the labeled amount of rosuvastatin is
dissolved in 45 minutes.[6]

Procedure:

» Place the specified volume of the dissolution medium in each vessel of the dissolution
apparatus.

e Equilibrate the medium to 37 £ 0.5 °C.

o Place one tablet or capsule in each vessel.

o Immediately operate the apparatus at the specified rate.

o At each specified time interval, withdraw a sample from a zone midway between the surface
of the dissolution medium and the top of the rotating basket or paddle, not less than 1 cm
from the vessel wall.

» Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution
medium.
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« Filter the samples promptly through a suitable filter (e.g., 0.45 pum nylon).[3][7][8]

e Analyze the filtered samples for rosuvastatin concentration.

Analytical Methods for Quantification

3.2.1. UV-Visible Spectrophotometry A simple and rapid method for quantification.

o Wavelength: The maximum absorbance (Amax) for rosuvastatin is typically measured around
243 nmin 0.1 N HCl or 282 nm in pH 6.8 phosphate buffer.[3]

e Procedure:

o

Prepare a standard stock solution of USP Rosuvastatin Calcium Reference Standard.

[e]

Create a calibration curve by preparing a series of dilutions from the stock solution.

o

Measure the absorbance of the samples withdrawn from the dissolution vessels.

[¢]

Calculate the concentration of rosuvastatin in the samples using the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC) Provides greater specificity and is
often the preferred method.

» Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer
solution (e.g., potassium dihydrogen phosphate adjusted to a specific pH with phosphoric
acid).[7][8]

e Column: A C18 column is frequently used.[9]

» Detector: UV detector set at an appropriate wavelength (e.g., 242 nm).

e Procedure:

o Prepare a standard solution of USP Rosuvastatin Calcium RS.

o Inject the filtered samples from the dissolution test into the HPLC system.
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o The concentration of rosuvastatin is determined by comparing the peak area of the sample
to the peak area of the standard.

Visualizations

Experimental Workflow for Rosuvastatin Dissolution
Testing
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Preparation Phase

Prepare Dissolution Medium Prepare Standard Solutions

Set up Dissolution Apparatus (USP I/Il)

Equilibrate Medium to 37°C

Testing Phase

Add Rosuvastatin Tablet/Capsule

Start Apparatus at Specified RPM

Withdraw Samples at Time Points

Analysis Phase

Replace Sampled Volume ¥ Filter Sample (0.45um)

r

Analyze via UV-Vis or HPLC

l

Calculate % Drug Dissolved

Result Interpretation

Generate Dissolution Profile

Compare with Specification (e.g., Q > 80% at 45 min)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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